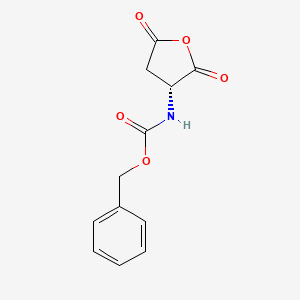

(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate

Description

Table 1: Systematic Identification Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 75443-62-8 |

| Molecular Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 249.22 g/mol |

| Canonical SMILES | C1C@HNC(=O)OCC2=CC=CC=C2 |

The carbamate group (-OC(=O)NH-) bridges the benzyl moiety and the tetrahydrofuran ring, with stereochemical priority determined using Cahn-Ingold-Prelog rules.

Molecular Geometry and Stereochemical Configuration Analysis

The compound’s geometry is defined by its tetrahydrofuran core and carbamate substituent :

- Ring conformation : The tetrahydrofuran ring adopts a twist or envelope conformation , with puckering parameters influenced by the 2,5-diketone groups. X-ray crystallography of related tetrahydrofuran derivatives reveals bond angles of ~109.5° (C-O-C) and puckering amplitudes of 0.3–0.5 Å.

- Stereocenter at C3 : The (R) configuration places the carbamate group in a specific spatial orientation, critical for intermolecular interactions.

Table 2: Key Bond Lengths and Angles (Theoretical/Experimental)

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C3-N (carbamate) | 1.35 Å | |

| C=O (ketone, position 2) | 1.21 Å | |

| C-O (ether, ring) | 1.43 Å | |

| Dihedral angle (C3-N-C=O) | 120° |

The carbamate group exhibits partial double-bond character (C=O: 1.21 Å), while the tetrahydrofuran ring’s puckering minimizes steric strain.

Comparative Structural Analysis with Related Tetrahydrofuran Carbamate Derivatives

Structural variations in tetrahydrofuran carbamates influence physicochemical properties:

Table 3: Structural Comparison with Analogues

- Steric and electronic effects :

- Reactivity trends :

The (R)-configuration in the target compound distinguishes it from racemic or (S)-enantiomers, impacting chiral recognition in supramolecular chemistry.

Propriétés

IUPAC Name |

benzyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPYEGOBGWQOSZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497273 | |

| Record name | Benzyl [(3R)-2,5-dioxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75443-62-8 | |

| Record name | Benzyl [(3R)-2,5-dioxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate typically involves:

- Starting from optically active amino acid derivatives, particularly protected aspartic acid or asparagine analogs.

- Formation of a cyclic 2,5-dioxotetrahydrofuran (succinimide) ring via intramolecular cyclization.

- Introduction of the benzyl carbamate protecting group on the amino functionality.

- Optional selective deprotection and reduction steps to achieve the desired stereochemistry and functional group pattern.

Detailed Preparation Route

Starting Material: Optically Active N-Protected Aspartic Acid Derivative

The synthesis commonly begins with an optically active N-carbobenzyloxy (N-Cbz) or similar protected L-aspartic acid derivative. For example, N-Carbobenzyloxy-L-aspartic acid is a well-documented precursor for amino acid derivative synthesis.

Cyclization to Form the Succinimide Core

- The protected amino acid derivative undergoes cyclodehydration to form the 2,5-dioxotetrahydrofuran (succinimide) ring.

- This step is typically facilitated by reagents that promote intramolecular cyclization, such as dehydrating agents or controlled heating.

- The reaction preserves the stereochemistry at the 3-position, yielding an optically active cyclic intermediate.

Introduction of the Benzyl Carbamate Group

- The amino group at the 3-position is protected or introduced as a benzyl carbamate (Cbz) group.

- This can be achieved by reacting the free amino intermediate with benzyl chloroformate or by selective N-benzylation of the protected intermediate.

- The benzyl carbamate serves both as a protecting group and as a handle for further synthetic transformations.

Selective Deprotection and Reduction

- Subsequent steps may involve selective removal of protecting groups or reduction of carbonyl functionalities to tailor the compound for specific applications.

- For example, selective deprotection of the 3-position amino group followed by reduction can yield related aminopyrrolidine derivatives.

- Hydrogenolysis is often used to remove benzyl protecting groups under mild conditions.

Representative Synthetic Procedure (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material preparation | Optically active N-Cbz-L-aspartic acid | Chiral precursor with protected amino group |

| 2 | Cyclodehydration | Dehydrating agents, heat | Formation of 2,5-dioxotetrahydrofuran ring (succinimide) |

| 3 | N-Benzylation/Protection | Benzyl chloroformate or benzylation agents | Introduction of benzyl carbamate protecting group |

| 4 | Selective deprotection | Acid/base or catalytic hydrogenolysis | Removal of protecting groups as needed |

| 5 | Reduction | Reducing agents (e.g., NaBH4, catalytic hydrogenation) | Conversion to aminopyrrolidine derivatives or related compounds |

Research Findings and Optimization Notes

- The stereochemical integrity of the (R)-configuration is maintained throughout the synthesis by careful choice of starting materials and mild reaction conditions.

- Cyclization efficiency and yield depend on the purity of the starting amino acid derivative and the control of reaction parameters such as temperature and solvent.

- Benzyl carbamate protection is favored due to its stability and ease of removal via hydrogenolysis, which is compatible with other sensitive functional groups.

- Alternative synthetic routes may involve phosphonium salt intermediates or the use of primary amines for derivatization, expanding the scope of accessible analogs.

Summary Table of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate oxides, while reduction may produce benzyl (2,5-dioxotetrahydrofuran-3-yl)amine.

Applications De Recherche Scientifique

The compound (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate, also known as Cbz-Hse-Lactone, has the CAS No. 35677-89-5 . It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .

Physicochemical Properties

- Molar Refractivity: 59.09

- TPSA: 64.63 Ų

- Log P: Its consensus Log Po/w is 1.39, with individual calculated values of 1.91 (iLOGP), 1.53 (XLOGP3), 1.08 (WLOGP), 1.04 (MLOGP), and 1.41 (SILICOS-IT) .

- Solubility: It is soluble with varying values: 1.51 mg/ml ; 0.0064 mol/l (ESOL), 0.751 mg/ml ; 0.00319 mol/l (Ali), and 0.206 mg/ml ; 0.000875 mol/l (SILICOS-IT) .

Safety and Regulatory Information

- Signal Word: Warning

- Hazard Statements: H315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

- Precautionary Statements: P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Applications

- This compound is used in synthesis .

- It is related to the preparation of tert-butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate .

- The compound is related to foldamers containing Zn(II)-recognition sites that are used to recognize chiral carboxylates, which switch ‘on’ signal transduction and conformation control .

- It can be used in cosmetic product development for topical formulations, with experimental design techniques to optimize the formulation process and evaluate physical, sensory, and moisturizing properties .

Mécanisme D'action

The mechanism of action of ®-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparaison Avec Des Composés Similaires

Key Observations :

- Core Ring Systems: The target’s tetrahydrofuran-2,5-dione (cyclic diketone) contrasts with the lactam (pyrrolidin-2-one) in the 0.97-similarity compound.

- Chirality : The (R)-configuration in the target and the 0.97-similarity compound underscores the importance of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Physicochemical Properties

- Tetrahydrofuran-2,5-dione Core : The diketone moiety may lower pKa (due to electron-withdrawing effects) compared to lactams, influencing ionization and solubility in physiological conditions.

- Lipophilicity : The N-benzyl group in the 0.92-similarity compound increases logP, suggesting enhanced blood-brain barrier penetration but higher metabolic clearance risks .

- Stability : Lactams (e.g., 0.97-similarity compound) are less prone to hydrolysis than diketones, which may undergo ring-opening reactions under basic conditions.

Activité Biologique

(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate, with the CAS number 75443-62-8, is a compound that has garnered interest in various biological and chemical research fields. Its unique structure, characterized by a benzyl group attached to a tetrahydrofuran ring with a carbamate moiety, suggests potential applications in enzyme inhibition and protein interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₁O₅ |

| Molecular Weight | 249.22 g/mol |

| CAS Number | 75443-62-8 |

| Purity | Variable |

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism can influence various biochemical pathways depending on the target enzyme involved .

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor, which is crucial for understanding its potential therapeutic applications. The inhibition mechanism typically involves:

- Covalent Bond Formation : The carbamate group reacts with nucleophilic residues in the enzyme's active site.

- Alteration of Enzyme Conformation : This interaction can induce conformational changes in the enzyme, affecting its catalytic efficiency.

Case Studies

- Enzyme Interaction Studies :

-

Cancer Research :

- Preliminary findings suggest that this compound may have applications in oncology, particularly in inhibiting cancer cell proliferation through its effects on specific signaling pathways. Further research is needed to confirm these effects and elucidate the underlying mechanisms.

- Toxicological Assessments :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Carbamate | Moderate enzyme inhibition |

| 2,5-Dioxotetrahydrofuran derivatives | Tetrahydrofuran | Varies based on substitution |

| (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | Piperidine derivative | Potential neuroactive properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including carbamate formation via chloroformate intermediates. For example, intermediates can be reacted with benzyl chloroformate in the presence of triethylamine, followed by purification via silica gel chromatography . Monitoring reaction progress with ESI-MS ensures intermediate formation, while NMR spectroscopy (e.g., observing shifts in -CH-NH- groups from 2.70 ppm to 3.18–2.97 ppm) confirms structural integrity . To maximize purity, optimize solvent systems (e.g., THF/chloroform) and reaction times (e.g., 18 hours for higher yields) .

Q. How can the stereochemical configuration of the (R)-enantiomer be validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric purity assessment. For instance, compare retention times against known (S)-enantiomer standards. X-ray crystallography can definitively confirm the (R)-configuration by resolving the tetrahydrofuran ring’s stereochemistry .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products. Mass spectrometry identifies hydrolyzed byproducts (e.g., free carbamic acid), while H-NMR detects structural changes in the tetrahydrofuran ring .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. benzyloxy groups) impact biological activity?

- Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies. For example, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 118399-28-3) lacks the ethoxy group present in benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate, which may reduce enzymatic binding affinity due to altered steric and electronic profiles . Enzymatic assays (e.g., cholinesterase inhibition) paired with molecular docking simulations can quantify these effects .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR : Compare chemical shifts with published data (e.g., δ 3.18–2.97 ppm for carbamate -CH-NH-C=O groups) .

- HPLC-MS : Detect trace impurities (<0.5%) that may skew results .

- Reference standards : Use CAS 118399-28-3 or analogs (e.g., benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate) for calibration .

Q. How can reaction mechanisms for tetrahydrofuran ring formation be elucidated?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or O-labeling to track oxygen incorporation during cyclization. Computational studies (DFT) model transition states, while in-situ IR spectroscopy monitors carbonyl group reactivity during ring closure .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (>98%)?

- Methodological Answer : Optimize chiral catalysts (e.g., asymmetric organocatalysts) and minimize racemization by controlling reaction temperature (<0°C during carbamate coupling). Use inline PAT (process analytical technology) tools like Raman spectroscopy for real-time enantiomeric excess monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.